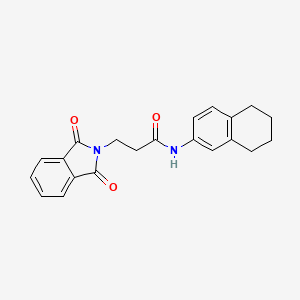![molecular formula C17H20N6O B11473209 2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]-](/img/structure/B11473209.png)
2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl}-2-pyrrolidinone is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 1-{3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl}-2-pyrrolidinone typically involves multiple steps:
Aromatic Nucleophilic Substitution: The initial step involves the substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Cyclization: The intermediate products undergo cyclization to form the triazoloquinoxaline core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl}-2-pyrrolidinone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinoxaline core.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts like palladium, and specific temperature and pressure conditions to drive the reactions to completion . Major products formed from these reactions include various derivatives of the original compound, often with enhanced biological activity .
Scientific Research Applications
1-{3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl}-2-pyrrolidinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl}-2-pyrrolidinone involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death . This makes it particularly effective against rapidly dividing cells, such as cancer cells . The compound also targets specific enzymes and receptors, enhancing its antiviral and antimicrobial activities .
Comparison with Similar Compounds
1-{3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl}-2-pyrrolidinone is unique compared to other similar compounds due to its specific triazoloquinoxaline core and pyrrolidinone moiety . Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core but differ in their functional groups.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but differ in their overall structure and biological activities.
Tricyclazole: A compound with a similar triazole ring but different biological applications.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[3-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20N6O/c1-12-20-21-17-16(18-9-5-11-22-10-4-8-15(22)24)19-13-6-2-3-7-14(13)23(12)17/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,19) |
InChI Key |
GAXAAIYJZWSBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2NCCCN4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-fluorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473131.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11473157.png)
![3-(3-Fluorophenyl)-7-(4-fluorophenyl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11473159.png)
![8,10-dichloro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11473163.png)
![methyl [7-(3-methoxyphenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11473165.png)
![4-(3,4-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473169.png)
![7-(4-heptylphenyl)-8-(4-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473173.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11473179.png)
![N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B11473191.png)
![9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11473193.png)
![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B11473196.png)
![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(pyrrolidin-1-ylmethyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11473202.png)
![(2Z)-2-{2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indol-3-ylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11473205.png)
